![molecular formula C13H11N3O3 B12574532 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid CAS No. 570358-42-8](/img/structure/B12574532.png)
3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a hydrazine compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid
- 4-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid
Uniqueness
3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
570358-42-8 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-(pyridin-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C13H11N3O3/c1-8-6-9(13(18)19)12(17)10(7-8)15-16-11-4-2-3-5-14-11/h2-7,17H,1H3,(H,18,19) |
InChI Key |
SAIRNHKYBYXBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=NC2=CC=CC=N2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


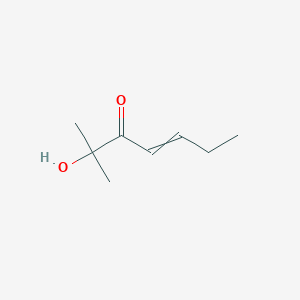
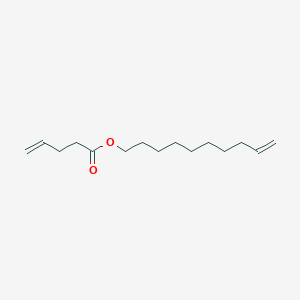
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)

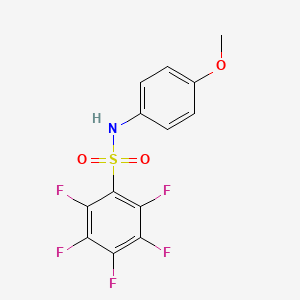
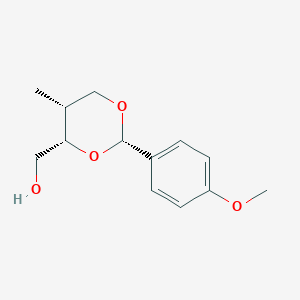
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
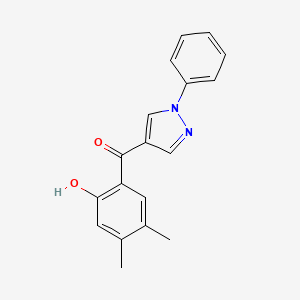
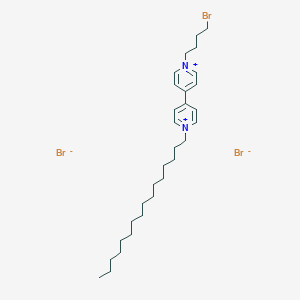
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)

![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)

